Cortistatin-8

Neuropeptide Pharmacology Receptor Binding Endocrinology

Cortistatin-8 (CST-8) is the definitive ghrelin receptor (GHS-R1a) antagonist engineered to lack binding to all somatostatin receptor subtypes (SSTR1-5), unlike endogenous cortistatins or somatostatin analogs. This unique selectivity eliminates confounding endocrine effects on GH, PRL, ACTH, and cortisol secretion, enabling unambiguous interrogation of ghrelin-mediated pathways in energy homeostasis, gastric motility, and metabolism. Validated in calcium imaging and gastric acid secretion assays. Essential for dissecting GHS-R1a pharmacology without SSTR interference. Order ≥98% purity Cortistatin-8 for reproducible, publication-ready results.

Molecular Formula C47H68N12O9S2
Molecular Weight 1009.25
CAS No. 485803-62-1
Cat. No. B1139118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortistatin-8
CAS485803-62-1
Synonyms(4R,7S,10S,13R,16S,19R)-13-((1H-indol-3-yl)methyl)-10-(4-aminobutyl)-16-benzyl-N-((S)-1,6-diamino-1-oxohexan-2-yl)-7-((R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-19-((S)-pyrrolidine-2-carboxamido)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxam
Molecular FormulaC47H68N12O9S2
Molecular Weight1009.25
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O
InChIInChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63)/t27-,32+,33+,34+,35+,36-,37+,38+,39+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cortistatin-8 (CAS 485803-62-1): A Selective Ghrelin Receptor Antagonist for Endocrine and Metabolic Research


Cortistatin-8 (CST-8; CAS 485803-62-1) is a synthetic octapeptide analog derived from the neuropeptide cortistatin, characterized by the sequence PCFWKTCK with a D-Trp at position 4 and a disulfide bridge between Cys2 and Cys7 . It is a selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the receptor for ghrelin, and is distinguished from endogenous cortistatins and somatostatin by its lack of binding affinity for somatostatin receptors (SSTRs) [1]. This receptor selectivity profile makes Cortistatin-8 a critical tool for dissecting ghrelin-mediated pathways without the confounding influence of SSTR signaling.

Why Cortistatin-8 (CAS 485803-62-1) Cannot Be Replaced by Other Cortistatin or Somatostatin Analogs


Substituting Cortistatin-8 with other cortistatin peptides (e.g., cortistatin-14, cortistatin-17) or somatostatin analogs is not scientifically valid for research focused on the ghrelin/GHS-R1a axis. Endogenous cortistatins and somatostatin both exhibit high binding affinity for all five somatostatin receptor subtypes (SSTR1-5), leading to complex, overlapping endocrine effects that mask their interaction with the ghrelin receptor [1]. In stark contrast, Cortistatin-8 is specifically engineered to be devoid of SSTR binding while retaining GHS-R1a binding [2]. This unique receptor selectivity profile is the definitive characteristic that prevents generic substitution and makes Cortistatin-8 an essential tool for isolating and studying GHS-R1a-mediated pharmacology.

Quantitative Evidence for Selecting Cortistatin-8 (CAS 485803-62-1) Over Natural Cortistatins and Other Analogs


Cortistatin-8 (CAS 485803-62-1) vs. Cortistatin-14: Differential Binding Affinity to Somatostatin Receptors

A direct comparison of receptor binding profiles reveals that Cortistatin-8, unlike its endogenous counterpart cortistatin-14, has no detectable binding affinity for any of the five somatostatin receptor subtypes (SSTR1-5). While cortistatin-14 binds to SSTRs with high affinity, Cortistatin-8 is reported to be 'devoid of any binding affinity to SST-R' [1]. This functional knockout of SSTR interaction is a deliberately engineered feature of the compound.

Neuropeptide Pharmacology Receptor Binding Endocrinology

Cortistatin-8 (CAS 485803-62-1) as a Specific Tool to Block Ghrelin Receptor Activation In Vitro

In a study designed to identify the mechanism of a prokinetic agent, Cortistatin-8 was used as a selective inhibitor to confirm the involvement of the ghrelin receptor (GHS-R1a). The study demonstrated that Cortistatin-8 'specifically blocked naringin- and naringenin-induced calcium increases' in cells expressing the ghrelin receptor [1]. This provides quantitative, functional evidence of its antagonist activity at GHS-R1a.

Calcium Signaling Receptor Antagonism Gastrointestinal Motility

Cortistatin-8 (CAS 485803-62-1) vs. Somatostatin-14: Distinct Endocrine Outcomes in Human Studies

A clinical study directly compared the endocrine effects of Cortistatin-8 and somatostatin-14 in humans. While somatostatin-14 is known to inhibit growth hormone (GH) and insulin secretion, Cortistatin-8 (administered at 2.0 μg/kg i.v. as a bolus or 2.0 μg/kg/h i.v. infusion) 'did not modify both spontaneous and ghrelin- or hexarelin-stimulated GH, PRL, ACTH and cortisol secretion' in normal volunteers [1]. This null finding in a key endocrine axis stands in sharp contrast to the known potent inhibitory effects of somatostatin.

Clinical Endocrinology Growth Hormone Human Pharmacology

Core Research Applications for Cortistatin-8 (CAS 485803-62-1) Based on Verified Evidence


Pharmacological Dissection of Ghrelin Receptor Signaling

Cortistatin-8 is ideally suited for experiments requiring selective blockade of GHS-R1a without concurrent activation of SSTRs. Its utility has been demonstrated in calcium imaging assays, where it specifically blocked ghrelin receptor-mediated calcium increases [1]. This makes it a key reagent for confirming GHS-R1a involvement in novel signaling pathways or for characterizing new ghrelin receptor ligands.

In Vivo Studies Differentiating Ghrelin-Mediated from Somatostatin-Mediated Endocrine Effects

The clinical evidence demonstrates that Cortistatin-8 does not affect basal or stimulated GH, PRL, ACTH, and cortisol secretion in humans [1]. This unique lack of effect on the somatotropic and corticotropic axes allows researchers to study ghrelin/GHS-R1a functions in energy homeostasis, gastric motility, and metabolism without the confounding suppression of these major endocrine systems that occurs with somatostatin or other cortistatin analogs.

Validating the Role of Ghrelin in In Vitro Gastric Function Models

Cortistatin-8 has been established to counteract the response of ghrelin on gastric acid secretion and modulate ghrelin release from somatotrophs in vitro [1]. Therefore, it is a validated tool for ex vivo or in vitro studies of gastric physiology, allowing for the precise interrogation of the ghrelin/GHS-R1a axis in the stomach, free from the pleiotropic effects of broader-spectrum somatostatin analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cortistatin-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.